1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Description
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea moiety linked to a piperidine ring, which is further substituted with a thiadiazole group and a difluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5OS/c15-10-2-1-3-11(16)13(10)19-14(22)18-9-4-6-21(7-5-9)12-8-17-23-20-12/h1-3,8-9H,4-7H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJKNUFRRLAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C=CC=C2F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a nucleophilic substitution reaction, where a suitable thiadiazole precursor reacts with the piperidine intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The aromatic difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.75 | |
| A549 (lung cancer) | 0.45 | |
| MDA-MB-231 (breast) | 0.60 |
These values suggest that the compound has a potent inhibitory effect on these cancer cells compared to standard chemotherapeutic agents.
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has demonstrated promising results in enzyme inhibition:
These findings indicate that the compound may serve as a dual inhibitor of critical pathways involved in tumorigenesis.
Case Studies
Several studies have investigated the efficacy of this compound in various experimental models:
- Study on HeLa Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC50 value of 0.75 µM. The results indicated that the compound induces apoptosis through mitochondrial pathways.
- A549 Lung Cancer Model : In another study involving A549 cells, the compound was found to significantly reduce cell viability and promote cell cycle arrest at the G0/G1 phase.
- MDA-MB-231 Breast Cancer Study : Research demonstrated that treatment with this compound led to a marked decrease in migration and invasion capabilities of MDA-MB-231 cells.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]amine: Similar structure but with an amine group instead of a urea linkage.
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea , also known by its CAS number 2034519-36-1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 339.37 g/mol . The structure features a difluorophenyl group attached to a thiadiazole moiety via a piperidine ring, which is characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cell survival and apoptosis .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds containing the thiadiazole moiety. For instance:
- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies indicated significant cytotoxic effects with IC50 values ranging from µg/mL to µg/mL depending on the structural modifications .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 5.36 |
| Control | - | 5-Fluorouracil |
Mechanistic Insights
Cell cycle analysis revealed that treatment with these compounds induced cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. This suggests that the compound may exert its anticancer effects by disrupting normal cell cycle progression, leading to apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have been studied for their antimicrobial activities. The presence of the thiadiazole ring is often linked to enhanced antibacterial and antifungal properties, making this class of compounds promising candidates for further development in infectious disease therapies .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Thiadiazole Derivatives Against Cancer : A study demonstrated that derivatives exhibited selective toxicity towards cancer cells over normal cells, indicating their potential as targeted therapies .
- In Vivo Studies : In vivo experiments using tumor-bearing mice showed that certain derivatives could effectively localize to tumor sites, enhancing their therapeutic index while minimizing systemic toxicity .
Q & A
Q. Advanced Research Focus
Computational docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina). Prioritize targets with binding energy ≤ -8 kcal/mol .
Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and MS/MS .
Kinase profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to detect inhibition (e.g., IC < 1 µM for FLT3 or EGFR mutants) .
How does the compound’s stability vary under physiological conditions?
Q. Advanced Research Focus
- pH stability : Perform accelerated degradation studies (pH 1–9, 37°C). Monitor via HPLC for urea bond hydrolysis (retention time shifts).
- Metabolic stability : Incubate with liver microsomes (human/rat). Quantify parent compound depletion; CYP3A4/2D6 are likely involved in oxidation .
Data interpretation : Half-life <30 min in microsomes suggests need for prodrug derivatization (e.g., ester masking of the urea group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
